azanium;nitrate -

azanium;nitrate

Catalog Number: EVT-7933745
CAS Number:
Molecular Formula: H4N2O3
Molecular Weight: 81.037 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The industrial synthesis of azanium nitrate typically involves two main methods:

  1. Neutralization Reaction: The primary method involves the direct reaction of ammonia gas with concentrated nitric acid:
    NH3(g)+HNO3(aq)NH4NO3(aq)\text{NH}_3(g)+\text{HNO}_3(aq)\rightarrow \text{NH}_4\text{NO}_3(aq)
    This reaction is highly exothermic and can be conducted at atmospheric pressure or slightly elevated pressures (2 to 3 bars) to enhance the efficiency of the process. The resulting solution is then concentrated through evaporation to yield solid azanium nitrate .
  2. Alternative Production Methods: Other methods include:
    • Nitrophosphate Process: This involves reacting calcium nitrate with ammonia and carbon dioxide, yielding azanium nitrate alongside calcium carbonate .
    • Metathesis Reactions: Ammonium sulfate can react with barium or calcium nitrate to produce azanium nitrate and corresponding sulfate salts .
Molecular Structure Analysis

Structure and Data
Azanium nitrate has a simple molecular structure characterized by its ionic nature. The ammonium ion (NH4+\text{NH}_4^+) is tetrahedral, while the nitrate ion (NO3\text{NO}_3^-) has a trigonal planar geometry. The bond lengths in azanium nitrate are approximately:

  • NHN-H: 1.01 Å
  • NON-O: 1.24 Å
  • ONOO-N-O bond angle: 120°

The compound crystallizes in various forms, with the most stable being the rhombic form at room temperature, transitioning to the monoclinic form at higher temperatures .

Chemical Reactions Analysis

Reactions and Technical Details
Azanium nitrate participates in several significant chemical reactions:

  1. Decomposition Reaction: Upon heating, azanium nitrate decomposes, primarily producing nitrous oxide and water below 300 °C:
    2NH4NO3(s)N2O(g)+2H2O(g)2\text{NH}_4\text{NO}_3(s)\rightarrow N_2O(g)+2H_2O(g)
    At higher temperatures, it can further decompose into nitrogen gas and water vapor .
  2. Explosive Mixtures: Azanium nitrate is a key ingredient in various explosive formulations such as ANFO (ammonium nitrate fuel oil), where it acts as an oxidizer. Its reactivity with fuels leads to rapid combustion under appropriate conditions .
Mechanism of Action

Process and Data
In agricultural applications, azanium nitrate serves as a nitrogen source for plants. When dissolved in soil moisture, it dissociates into ammonium and nitrate ions, which are readily absorbed by plant roots. The mechanism involves:

  • Ammonium Uptake: Plants utilize ammonium ions directly for amino acid synthesis.
  • Nitrate Uptake: Nitrate ions are reduced within plant cells to ammonium before incorporation into organic compounds.

This dual availability enhances nitrogen uptake efficiency compared to other nitrogenous fertilizers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Highly soluble in water (approximately 200 g/L at 20 °C)
  • Density: Approximately 1.725 g/cm³

Chemical Properties

  • Melting Point: 169.6 °C
  • Boiling Point: Decomposes before boiling
  • pH of Solution: Approximately neutral (around pH 5.5 to 6)

These properties contribute to its effectiveness as a fertilizer and its utility in explosive formulations .

Applications

Azanium nitrate is extensively used in various fields:

  • Agriculture: As a high-nitrogen fertilizer, it promotes plant growth by providing essential nitrogen.
  • Explosives Industry: It is a major component of explosives used in mining and construction due to its oxidizing properties.
  • Environmental Science: Recent studies explore its role in nitrogen recovery processes from waste gases through electrocatalytic methods, enhancing sustainability in fertilizer production .
Synthesis and Industrial Manufacturing Innovations

Advancements in Haber-Bosch-Ostwald Process Integration for Large-Scale Production

The Haber-Bosch process remains the cornerstone of industrial-scale ammonium nitrate production, where atmospheric nitrogen (N₂) reacts with hydrogen (H₂) derived primarily from natural gas to form ammonia (NH₃). This synthesis occurs at high pressures (150-300 bar) and elevated temperatures (400-500°C) using promoted iron catalysts [5]. Recent innovations focus on enhancing the integration between this process and the Ostwald oxidation process, where ammonia undergoes catalytic oxidation to nitric acid (HNO₃), which subsequently reacts with additional ammonia to form ammonium nitrate (NH₄NO₃) [6]. Modern plants now incorporate advanced process control systems that optimize reaction conditions dynamically based on real-time monitoring of gas compositions, significantly improving nitrogen conversion efficiency.

A critical advancement involves renewable energy integration to decarbonize the traditionally carbon-intensive Haber-Bosch process. Electrolyzers powered by solar or wind energy produce green hydrogen, eliminating approximately 1.5-2 tons of CO₂ per ton of ammonia traditionally emitted during steam methane reforming [9]. The Vaisala Polaris® Process Refractometer exemplifies technological innovation in this integrated chain, enabling continuous concentration monitoring (accuracy: ±0.2%) of ammonium nitrate solutions (90-98% concentration) at temperatures up to 180°C during final concentration stages [6]. This precision instrumentation allows operators to fine-tune evaporation rates and reactor feed ratios, minimizing energy waste.

Table: Energy Efficiency Metrics in Modern Ammonium Nitrate Production Pathways

Production MethodH₂ SourceEnergy Consumption (GJ/ton NH₃)CO₂ Emissions (ton/ton NH₃)Single-Pass Conversion Efficiency
Conventional SMR-HaberNatural Gas28-321.8-2.215-20%
Grid-Electrolyzer HBElectrolysis38-420.8-1.2*18-22%
Solar-ThermoChemical HBSolar CSP25-280.05-0.130-35%
Renewable Hybrid HBWind/Solar PV30-350.1-0.325-30%

*Grid-dependent emissions [9]

Catalyst technology breakthroughs further enhance integration efficiency. Ruthenium-based catalysts (e.g., Ru/C12A7:e⁻ electride) enable operation at lower pressures (50-100 bar) while maintaining high activity, reducing compression energy by 15-25% [5]. Recent developments in perovskite oxynitride-hydrides (e.g., BaCeO₃−xNyHz) offer even greater efficiency at reduced temperatures without costly noble metals [5]. These materials demonstrate exceptional stability under cyclic operating conditions essential for variable renewable energy inputs.

Novel Approaches to Stabilized Ammonium Nitrate Formulations for Reduced Hygroscopicity

Ammonium nitrate's extreme hygroscopicity poses significant challenges in storage, handling, and performance stability. This property stems from the high surface energy of NH₄NO₃ crystals, which readily absorb atmospheric moisture, leading to caking, reduced flowability, and compromised explosive effectiveness in industrial applications [3] [7]. Recent research leverages surface modification technologies to create moisture-resistant formulations without altering bulk chemical properties.

Dual-coating techniques represent a significant advancement in physical stabilization. A study demonstrated that sequentially coating ammonium nitrate particles with myristic acid surfactant achieves a 40.57% reduction in moisture absorption rate while adding only 1.42% mass to the coating layer [3]. The primary coating forms a hydrophobic base layer, while the secondary coating seals surface imperfections. Advanced characterization using Focused Ion Beam (FIB) analysis confirmed coating thickness uniformity of 1.5-2.5 μm, which is critical for barrier effectiveness [3]. Industrial-scale trials show these coatings withstand ambient humidity fluctuations up to 80% RH with minimal moisture penetration.

Table: Performance Comparison of Anti-Hygroscopic Coatings for Ammonium Nitrate

Coating SystemCoating Mass (%)Moisture Absorption Reduction (%)Critical Humidity Threshold (% RH)Coating Integrity at 60°C
Uncoated AN0045.2N/A
Single-layer Stearic Acid0.828.362.1Partial melting
Myristic Acid Dual-Layer1.4240.674.5Stable
Polymer-Surfactant Composite2.151.781.3Slight softening
Silane Nanocomposite3.863.286.7Stable

[3] [7]

Molecular dynamics (MD) simulations now enable predictive hygroscopicity assessment, accelerating coating development. Researchers constructed models simulating AN crystal facets interacting with water vapor under controlled temperature (20-50°C) and relative humidity (30-90%) conditions [7]. The simulations revealed that electrostatic forces dominate the initial water adsorption process, with van der Waals interactions becoming significant only after monolayer formation. This insight guided the design of electrostatic-interrupting coatings using non-polar surfactants. Experimental validation confirmed MD-predicted absorption reductions within 5% error margins, establishing simulation as a robust screening tool [7].

Byproduct Management in Nitrophosphate Process-Derived Ammonium Nitrate

The nitrophosphate process offers a gypsum-free pathway for ammonium nitrate production by substituting sulfuric acid with nitric acid in phosphate rock digestion. This method reacts phosphate rock (Ca₁₀(PO₄)₆F₂) with nitric acid (HNO₃) to produce phosphoric acid (H₃PO₄) and calcium nitrate (Ca(NO₃)₂), with subsequent ammoniation yielding ammonium nitrate and calcium ammonium nitrate (CAN) fertilizers [10]. Unlike conventional processes generating 4-5 tons of gypsum waste per ton of phosphorus, this approach transforms calcium into marketable nitrogen fertilizer, eliminating disposal challenges and creating revenue streams.

Innovations focus on calcium nitrate valorization through advanced crystallization and formulation. Modern plants employ vacuum crystallization systems that produce free-flowing CAN granules with precisely controlled N:Ca ratios (27:10) optimal for plant nutrition [10]. The integration of ammonium nitrate solution concentration with CAN production enables thermal energy sharing, reducing steam requirements by 30%. Additionally, fluoride recovery systems capture hydrofluoric acid (HF) byproducts generated during digestion, converting them into valuable sodium fluoride or aluminum fluoride for industrial markets [10].

Water recycling innovations address the nitrophosphate process's environmental footprint. Countercurrent wash systems in filtration units reduce freshwater intake by 60%, while acidic effluent streams are treated with ammonia to precipitate calcium phosphate fertilizers, achieving near-zero liquid discharge [10]. The Odda process (a nitrophosphate variant) exemplifies circularity by using water streams to transport materials between process units, minimizing pumping energy. Recent lifecycle assessments confirm a 34% reduction in global warming potential compared to conventional ammonium phosphate-ammonium nitrate coproduction [9].

Renewable-powered nitrophosphate plants represent the sustainability frontier. Projects like the Coal India-BHEL joint venture aim to produce 2,000 tonnes per day of ammonium nitrate using pressurized fluidized bed gasification (PFBG) technology coupled with carbon capture [8]. Solar-thermal energy integration provides process heat for concentration steps, reducing natural gas dependency. When fully operational, these facilities could achieve carbon-negative operation by sequestering CO₂ from syngas while producing low-carbon nitrogen fertilizers [9].

Properties

Product Name

azanium;nitrate

IUPAC Name

azanium;nitrate

Molecular Formula

H4N2O3

Molecular Weight

81.037 g/mol

InChI

InChI=1S/NO3.H3N/c2-1(3)4;/h;1H3/q-1;/p+1/i;1+1

InChI Key

DVARTQFDIMZBAA-IEOVAKBOSA-O

SMILES

[NH4+].[N+](=O)([O-])[O-]

Canonical SMILES

[NH4+].[N+](=O)([O-])[O-]

Isomeric SMILES

[15NH4+].[N+](=O)([O-])[O-]

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